molecular formula C16H26ClNO3 B4449128 2-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]ethanol;hydrochloride

2-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]ethanol;hydrochloride

Cat. No.: B4449128
M. Wt: 315.83 g/mol
InChI Key: CTRDTCWSFPHTQZ-UHFFFAOYSA-N
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Description

2-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]ethanol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopentyl ring attached to a dimethoxyphenyl group, with a methylaminoethanol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]ethanol;hydrochloride typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the dimethoxyphenyl group. The key steps include:

    Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions to introduce the dimethoxy groups onto the phenyl ring.

    Introduction of the Methylaminoethanol Moiety: This can be done through nucleophilic substitution reactions, where the amino group is introduced, followed by the addition of the ethanol group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]ethanol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]ethanol
  • 2-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]ethanol;hydrobromide

Uniqueness

2-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

2-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-19-14-6-5-13(11-15(14)20-2)16(7-3-4-8-16)12-17-9-10-18;/h5-6,11,17-18H,3-4,7-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRDTCWSFPHTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCC2)CNCCO)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]ethanol;hydrochloride
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2-[[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamino]ethanol;hydrochloride
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